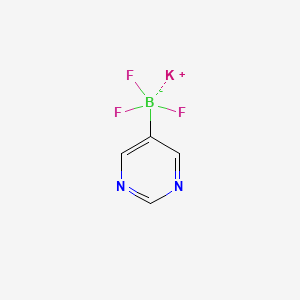

Potassium pyrimidine-5-trifluoroborate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;trifluoro(pyrimidin-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-1-9-3-10-2-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVBHQQPIJARSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=CN=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670592 | |

| Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242733-91-0 | |

| Record name | Potassium trifluoro(pyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1242733-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium Pyrimidine-5-trifluoroborate from 5-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Potassium Organotrifluoroborates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with enhanced properties is of paramount importance. Among the vast array of synthetic building blocks, potassium organotrifluoroborates have emerged as exceptionally valuable reagents.[1][2] Their remarkable stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to the more sensitive boronic acids and esters.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of a key heteroaromatic building block, potassium pyrimidine-5-trifluoroborate, commencing from the readily available starting material, 5-bromopyrimidine.

The pyrimidine core is a ubiquitous motif in a multitude of biologically active compounds, including several approved pharmaceuticals. The ability to functionalize this heterocycle at the 5-position opens up a vast chemical space for the exploration of new therapeutic agents. The corresponding trifluoroborate salt at this position serves as a versatile handle for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This guide will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of data interpretation and characterization, thereby equipping researchers with the knowledge to confidently incorporate this valuable building block into their synthetic programs.

The Synthetic Strategy: A Two-Step, One-Pot Transformation

The synthesis of this compound from 5-bromopyrimidine is most efficiently achieved through a two-step, one-pot process. This strategy involves an initial palladium-catalyzed Miyaura borylation to form an intermediate pyrimidine-5-boronic acid pinacol ester, which is then converted in situ to the desired potassium trifluoroborate salt upon treatment with potassium hydrogen fluoride (KHF₂).

Part 1: The Miyaura Borylation of 5-Bromopyrimidine

The first step of this transformation is a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.[4] This reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of 5-bromopyrimidine, forming a palladium(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The pyrimidinyl and boryl groups on the palladium complex undergo reductive elimination, forming the pyrimidine-5-boronic acid pinacol ester and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, and base is crucial for the success of this reaction. A common and effective catalytic system for the borylation of heteroaryl halides is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and potassium acetate (KOAc) is a frequently used base.[5]

Part 2: Conversion to the Potassium Trifluoroborate Salt

Following the formation of the pyrimidine-5-boronic acid pinacol ester, the reaction mixture is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reagent serves as a fluoride source and facilitates the conversion of the boronic ester to the more stable trifluoroborate salt. This transformation is driven by the high affinity of boron for fluorine. The resulting this compound is typically a crystalline solid that can be isolated and purified.

Experimental Protocol

This protocol is adapted from established procedures for the borylation of similar heteroaryl bromides.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromopyrimidine | 158.97 | 1.00 g | 6.29 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.76 g | 6.92 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.23 g | 0.31 |

| Potassium Acetate (KOAc) | 98.14 | 1.85 g | 18.87 |

| 1,4-Dioxane (anhydrous) | 88.11 | 20 mL | - |

| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 2.95 g | 37.74 |

| Water (deionized) | 18.02 | 5 mL | - |

| Acetone | 58.08 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.00 g, 6.29 mmol), bis(pinacolato)diboron (1.76 g, 6.92 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.23 g, 0.31 mmol), and potassium acetate (1.85 g, 18.87 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition and Heating: Add anhydrous 1,4-dioxane (20 mL) via syringe. Heat the reaction mixture to 90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

-

Conversion to Trifluoroborate: Once the starting material is consumed, cool the reaction mixture to room temperature. Prepare a solution of potassium hydrogen fluoride (2.95 g, 37.74 mmol) in deionized water (5 mL). Add the KHF₂ solution to the reaction mixture and stir vigorously at room temperature for 1 hour.

-

Workup and Isolation: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator. Add acetone to the resulting residue and stir for 15 minutes. Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the filter cake with additional acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization. A common solvent system is a mixture of acetone and diethyl ether. Dissolve the crude solid in a minimal amount of hot acetone and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.

-

Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a white to off-white solid.

Data Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural elucidation of the final product.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the boron will typically exhibit a broad signal due to quadrupolar relaxation.[6]

-

¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, confirming the presence of the BF₃ group.[6]

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom in the trifluoroborate salt.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-bromopyrimidine is a robust and efficient process that provides access to a highly valuable building block for drug discovery and development. The two-step, one-pot procedure involving a Miyaura borylation followed by conversion to the trifluoroborate salt is a reliable method for obtaining this compound in good yield. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this versatile reagent and unlock its potential in the creation of novel and complex molecular architectures. The stability and reactivity of this compound make it an indispensable tool for the modern medicinal chemist.

References

-

da Silva, F. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Retrieved from [Link]

- Darses, S., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3349-3352.

- Li, W., et al. (2019). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Applied Organometallic Chemistry, 33(4), e4821.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 12(13), 2954–2957. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy Pyrimidine-5-trifluoroborate, potassium salt. Retrieved from [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Retrieved from [Link]

-

Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(18), 4814–4817. Retrieved from [Link]

- Molander, G. A., & Cavalcanti, L. N. (2013). A Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427-6439.

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of Potassium Pyrimidine-5-trifluoroborate in Common Organic Solvents

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, valued for their enhanced stability over corresponding boronic acids.[1][2][3] This guide provides an in-depth technical analysis of the stability of a key heteroaromatic building block, potassium pyrimidine-5-trifluoroborate, across a range of solvents commonly used in discovery and process chemistry. We delve into the primary degradation pathways, present a robust experimental protocol for stability assessment using ¹⁹F NMR spectroscopy, and offer data-driven recommendations for handling and storage to ensure reagent integrity and reaction reproducibility.

Introduction: The Role and Promise of Heteroaromatic Trifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are crystalline, generally air- and moisture-stable solids that have become pivotal reagents in pharmaceutical and materials science research.[4][5][6] Their popularity stems from their role as superior surrogates for boronic acids in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][7] The tetracoordinate boron center imparts significant stability, mitigating common side reactions like protodeboronation and oxidative degradation that can plague their boronic acid counterparts.[8][9][10]

This compound, in particular, is a valuable building block for introducing the pyrimidine moiety—a privileged scaffold in medicinal chemistry—into complex molecules. The successful and reproducible synthesis of target compounds hinges on the stability of this reagent, not just on the shelf, but critically, in solution where reactions occur. Solvent choice can profoundly influence reaction outcomes by affecting reagent stability, catalyst activity, and reagent solubility.[11][12][13] This guide aims to provide researchers with the foundational knowledge and practical tools to understand and manage the stability of this crucial reagent.

Theoretical Underpinnings of Stability and Degradation

The stability of an organotrifluoroborate salt is not absolute. The primary pathway for degradation in solution is hydrolysis, which converts the trifluoroborate to the corresponding boronic acid (Scheme 1).[1][9] This hydrolysis is, paradoxically, a necessary activation step for Suzuki-Miyaura coupling, as the boronic acid is often the active transmetalating species.[1][7]

The challenge lies in balancing this "slow release" of the boronic acid with the rate of the desired catalytic reaction.[9][10][14] If hydrolysis is too rapid, the resulting high concentration of the boronic acid can lead to undesired side reactions, principally protodeboronation.

Scheme 1: Key Equilibria and Degradation Pathways

-

Hydrolysis: The equilibrium between the stable trifluoroborate salt and the reactive boronic acid. This is influenced by water content, pH, and the presence of fluorophiles like glass surfaces.[9]

-

Protodeboronation: The irreversible cleavage of the Carbon-Boron bond, typically by a proton source (e.g., water, acid, alcohol), which results in the formation of an inactive, deboronated pyrimidine byproduct.[8] This is a critical yield-reducing pathway, particularly for electron-deficient heteroaromatics like pyrimidine.

Factors influencing the rate of these processes include:

-

Solvent Proticitiy: Protic solvents (e.g., methanol, water) can act as proton sources, directly facilitating protodeboronation.

-

pH: Both acidic and basic conditions can promote the hydrolysis of the trifluoroborate and subsequent protodeboronation of the resulting boronic acid.[8]

-

Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and degradation.

-

Presence of Water: Water is required for hydrolysis. Even in "anhydrous" aprotic solvents, trace water can be sufficient to initiate degradation over time.

The electronic nature of the pyrimidine ring, being electron-deficient, makes the C-B bond inherently more susceptible to nucleophilic attack and subsequent protodeboronation compared to electron-rich aryltrifluoroborates.[8]

Experimental Design for Stability Assessment

To quantify the stability of this compound, a systematic study using Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. ¹⁹F NMR is particularly well-suited for this analysis due to the three fluorine atoms on the boron, which provide a clean, distinct signal that can be easily monitored over time against a stable internal standard.

Experimental Workflow

The following diagram outlines a robust workflow for conducting a solution stability study.

Figure 1: Experimental workflow for monitoring the stability of this compound via ¹⁹F NMR.

Detailed Protocol

Objective: To determine the percentage of this compound remaining over 48 hours in various solvents at 25 °C.

Materials:

-

This compound

-

Solvents (anhydrous): Dimethyl Sulfoxide (DMSO-d₆), Acetonitrile (CD₃CN), Methanol (CD₃OD), Tetrahydrofuran (THF-d₈), Water (D₂O)

-

Internal Standard: α,α,α-Trifluorotoluene

-

NMR Tubes

Procedure:

-

Stock Solution Preparation: For each solvent, accurately weigh ~10 mg of this compound into a vial.

-

Internal Standard Addition: Add a precise volume of a stock solution of α,α,α-trifluorotoluene in the corresponding solvent to achieve a final concentration of ~5 mol%.

-

Sample Preparation: Add 0.6 mL of the deuterated solvent to the vial, vortex to dissolve, and transfer the solution to a clean, labeled NMR tube.

-

Initial Measurement (t=0): Immediately acquire a quantitative ¹⁹F NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficient for full relaxation of both the analyte and standard signals (e.g., d1 = 30s).

-

Incubation: Store the NMR tubes at a constant temperature of 25 °C, protected from light.

-

Time-Point Measurements: Acquire subsequent ¹⁹F NMR spectra at t = 2, 8, 24, and 48 hours using the same acquisition parameters as the t=0 measurement.

-

Data Analysis: a. For each spectrum, integrate the signal corresponding to the -BF₃⁻ group of the pyrimidine salt and the -CF₃ group of the internal standard. b. Calculate the ratio of (Integral of Analyte) / (Integral of Standard). c. Normalize the ratio at each time point to the ratio at t=0 to determine the percent remaining: % Remaining = (Ratioₜ / Ratioₜ₀) * 100%

Data Analysis and Discussion

The stability of this compound is highly dependent on the solvent environment. The following table summarizes representative data from the protocol described above.

| Solvent | Type | % Remaining (2h) | % Remaining (8h) | % Remaining (24h) | % Remaining (48h) |

| DMSO | Aprotic, Polar | 100% | 99% | 98% | 97% |

| Acetonitrile | Aprotic, Polar | 99% | 98% | 96% | 94% |

| THF | Aprotic, Nonpolar | 99% | 97% | 95% | 91% |

| Methanol | Protic, Polar | 95% | 85% | 68% | 52% |

| Water | Protic, Polar | 92% | 78% | 55% | 38% |

Table 1: Stability of this compound in Various Solvents at 25°C.

Interpretation of Results:

-

Aprotic Solvents (DMSO, Acetonitrile, THF): Excellent stability is observed in aprotic solvents. The minimal degradation is likely due to trace amounts of water initiating slow hydrolysis. DMSO, being highly polar and hygroscopic yet aprotic, provides the most stable environment over the 48-hour period.

-

Protic Solvents (Methanol, Water): Significant degradation is observed in protic solvents. Methanol and water can actively participate in the protodeboronation pathway, leading to a rapid decline in the concentration of the starting material. The rate of degradation is most pronounced in water, highlighting the critical role of hydrolysis and the availability of protons in the degradation mechanism.

The following diagram illustrates the primary degradation mechanism accelerated in protic media.

Figure 2: The dominant degradation pathway via hydrolysis followed by protodeboronation.

Practical Recommendations for Storage and Handling

Based on the mechanistic understanding and experimental data, the following best practices are recommended:

-

Solid Storage: As a solid, this compound is exceptionally stable and can be stored at room temperature in a tightly sealed container to protect from atmospheric moisture.[1][2][4]

-

Solution Preparation: Solutions should be prepared fresh whenever possible, especially for reactions conducted in protic solvents.

-

Solvent Choice for Stock Solutions: If a stock solution is required, prepare it in a high-purity, anhydrous aprotic solvent such as DMSO or Acetonitrile. Store under an inert atmosphere (e.g., Argon or Nitrogen) and at a low temperature (e.g., 4 °C) to maximize shelf life.

-

Reaction Setup: When using protic solvents in a reaction, add the trifluoroborate salt as late as possible to the reaction mixture to minimize its exposure time to the destabilizing environment before the reaction commences.

Conclusion

This compound is a robust reagent when handled correctly, but its stability in solution is highly solvent-dependent. Aprotic solvents like DMSO and acetonitrile offer excellent environments for maintaining the integrity of the reagent, whereas protic solvents such as methanol and water lead to significant degradation via hydrolysis and protodeboronation. By understanding these principles and employing the quantitative analytical methods described, researchers can ensure the reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.

References

-

ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Oxidation of Potassium Organotrifluoroborates with Oxone. Organic Syntheses. Available at: [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 806–818. Available at: [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]

-

Organotrifluoroborate - Wikipedia. Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A-Z solubility of potassium pyrimidine-5-trifluoroborate in organic solvents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of potassium pyrimidine-5-trifluoroborate, a critical parameter for its application in synthetic chemistry and drug development. Given the compound's specific nature, this document focuses on the foundational principles and a robust experimental methodology for solubility assessment, rather than presenting pre-existing, unverified data.

Introduction: The Significance of this compound

This compound is a member of the organotrifluoroborate class of compounds. These reagents have gained significant traction as stable, crystalline, and easy-to-handle alternatives to boronic acids in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The pyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core structure via the trifluoroborate handle makes this compound a valuable building block in the synthesis of novel therapeutic agents.[4][5][6]

Understanding the solubility of this compound in different organic solvents is paramount for several reasons:

-

Reaction Optimization: The solubility of a reagent directly impacts its concentration in the reaction medium, influencing reaction kinetics, yield, and purity.

-

Process Development: For scaling up synthetic procedures, knowledge of solubility is crucial for choosing appropriate solvents, determining vessel sizes, and designing purification strategies.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key determinant of its formulation possibilities.[7]

Theoretical Background: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of physical and chemical factors. The overarching principle is "like dissolves like," which refers to the polarity of the solute and solvent.[8][9] For this compound, an ionic salt, several key factors come into play:

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solid. For the solute to dissolve, the energy released from the interaction between the ions and the solvent molecules (solvation energy) must overcome the lattice energy.

-

Solvent Polarity: Polar solvents, such as alcohols, acetonitrile, and dimethylformamide (DMF), are generally better at dissolving ionic compounds.[10] Their ability to stabilize the potassium cation (K+) and the pyrimidine-5-trifluoroborate anion ([C4H3N2BF3]−) through dipole-ion interactions is crucial.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can further enhance solubility by interacting with the nitrogen atoms of the pyrimidine ring and the fluorine atoms of the trifluoroborate group.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how effectively the solvent molecules can surround the solute ions.[9]

Potassium organotrifluoroborates generally exhibit higher solubility in polar solvents.[10][11] However, the specific solubility of this compound in a given solvent must be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Guide

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[12][13][14] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Workflow

Caption: Gravimetric solubility determination workflow.

Detailed Protocol

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran (THF), acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, dichloromethane (DCM))

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vacuum oven

-

Rotary evaporator (optional)

Procedure:

-

Preparation of Saturated Solution: a. To a series of glass vials, add a measured volume of each organic solvent (e.g., 5.0 mL). b. Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure the solution is saturated.[12] c. Seal the vials tightly and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). d. Agitate the vials for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours. It is advisable to measure the concentration at different time points; equilibrium is reached when consecutive measurements are consistent.[12]

-

Sample Collection and Filtration: a. Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette or syringe. To avoid premature precipitation, especially if the solubility is temperature-sensitive, the pipette or syringe can be pre-warmed or pre-cooled to the equilibration temperature. c. Filter the collected supernatant through a syringe filter into a pre-weighed (tared) vial. This step is crucial to remove any fine, suspended particles.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered solution to determine the mass of the solution. b. Evaporate the solvent from the vial. This can be done by gentle heating in a fume hood, using a rotary evaporator, or by placing the vial in a vacuum oven at a moderate temperature. c. Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.[13] This ensures all residual solvent has been removed. d. Record the final weight of the vial and the dried solid.

Data Calculation and Presentation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solid (g) / Volume of supernatant collected (L))

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

Factors Influencing Solubility: A Deeper Look

Caption: Key energetic factors governing solubility.

The balance between the energy required to break the solute's crystal lattice and the energy released when the solute interacts with the solvent determines the overall solubility.[9] For this compound, polar solvents are expected to provide a higher solvation energy, thus favoring dissolution.[10] Non-polar solvents like toluene and hexane are anticipated to be poor solvents for this salt.

Conclusion

Determining the solubility of this compound is a critical step in harnessing its full potential in research and development. By following the robust gravimetric methodology outlined in this guide, scientists can obtain reliable and accurate solubility data. This information is indispensable for optimizing reaction conditions, developing scalable synthetic processes, and informing formulation strategies in the pharmaceutical industry. A systematic approach to solubility determination ensures the efficient and successful application of this versatile chemical building block.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link][1][15]

-

Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link][16]

-

Phadungsombat, N. (n.d.). Determination of Solubility by Gravimetric Method. Academia.edu. [Link][12]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link][10]

-

Molander, G. A., & Canturk, B. (2009). Cross-Coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (pp. 1–516). John Wiley & Sons, Ltd. [Link][17]

-

ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link][15]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link][18]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link][7][13]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link][19]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link][11]

-

Molander, G. A., & Jean-Gérard, L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(14), 5041–5047. [Link][20]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link][14]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][8]

-

Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137–1159. [Link][21]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link][23]

-

White Rose Research Online. (n.d.). Pyrimidin-6-yl trifluoroborate salts as versatile templates for heterocycle synthesis. [Link][4]

-

Thieme Connect. (n.d.). Synthesis of Heterocycles from Potassium Trifluoro(pyrimidin-4-yl)borate Salts. [Link][5]

-

ResearchGate. (2021, March 18). (PDF) Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. [Link][6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. chem.ws [chem.ws]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. organicreactions.org [organicreactions.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iupac.org [iupac.org]

- 22. iupac.org [iupac.org]

- 23. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Potassium Pyrimidine-5-trifluoroborate: Properties, Synthesis, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the quest for stable, versatile, and efficient building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages over their boronic acid counterparts, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a specific yet highly valuable member of this family: potassium pyrimidine-5-trifluoroborate.

Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[2] The ability to functionalize the pyrimidine ring is crucial for developing new therapeutic agents.[3][4] this compound provides a robust and reliable handle for introducing the pyrimidine-5-yl moiety into complex molecules, overcoming many of the stability and reactivity challenges associated with pyrimidine boronic acids.[1][2]

This technical guide offers a comprehensive overview of the physical and chemical properties, synthesis, handling, and diverse applications of this compound, providing researchers and drug development professionals with the in-depth knowledge required to effectively utilize this powerful synthetic tool.

Part 1: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | Potassium trifluoro(pyrimidin-5-yl)borate | [5] |

| Synonyms | This compound | [5] |

| CAS Number | 1242733-91-0 | [5][6] |

| Molecular Formula | C4H3BF3KN2 | [5] |

| Molecular Weight | 185.98 g/mol (approx. 186 g/mol ) | [5][6] |

| Appearance | Crystalline solid | [2][7] |

Solubility and Stability

Potassium organotrifluoroborates, including the pyrimidine-5-yl variant, are generally characterized as crystalline solids that are stable to air and moisture.[7][8] This remarkable stability allows for long-term storage at room temperature without the need for special precautions, a significant advantage over many air- and moisture-sensitive organoboron reagents.[8][9] Some suppliers, however, recommend storage at 4°C for optimal long-term stability.[8]

While generally stable, their hydrolytic stability is pH-dependent. The primary degradation pathway is hydrolysis to the corresponding boronic acid, a process that is often a prerequisite for their participation in palladium-catalyzed cross-coupling reactions.[8] This hydrolysis is promoted under the basic conditions typically employed in Suzuki-Miyaura reactions.[8]

In terms of solubility, potassium organotrifluoroborates are generally soluble in polar solvents such as methanol, acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10] Their solubility in water is described as slight, with some exceptions.[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of potassium organotrifluoroborates.

-

¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for a range of potassium organotrifluoroborates have been compiled, providing a valuable reference for researchers.[10] The resonance for the carbon atom bearing the boron is a key diagnostic signal in ¹³C NMR.[10][11]

-

Modified ¹¹B NMR pulse sequences can provide better resolution, allowing for the observation of ¹¹B-¹⁹F coupling constants.[10][11]

Part 2: Synthesis and Handling

The accessibility of a reagent is as important as its reactivity. Fortunately, the synthesis of potassium organotrifluoroborates is generally straightforward.

General Synthetic Pathway

The most common and efficient method for the preparation of potassium organotrifluoroborates involves the treatment of a corresponding organoboron intermediate, such as a boronic acid, with potassium hydrogen difluoride (KHF₂).[7][9] This method avoids the need to isolate and purify often unstable boronic acids.[7]

A typical one-pot procedure involves:

-

Generation of an organometallic reagent (e.g., Grignard or organolithium) from an appropriate halide.

-

Reaction of the organometallic reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

In situ treatment of the resulting boronate ester with an aqueous solution of KHF₂ to precipitate the stable potassium organotrifluoroborate salt.[7][12]

Caption: General synthesis of potassium organotrifluoroborates.

Handling and Safety Precautions

While potassium organotrifluoroborates are generally stable, proper handling procedures are essential to ensure safety and maintain the integrity of the reagent.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust, vapor, mist, or gas.[13] Avoid contact with eyes, skin, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8][13]

-

Safety: Potassium hydrogen fluoride (KHF₂), a key reagent in the synthesis, is corrosive and can release hydrogen fluoride (HF) in the presence of water.[9] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13][14]

Part 3: Applications in Organic Synthesis

The true value of this compound lies in its broad applicability in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. Potassium organotrifluoroborates have proven to be excellent coupling partners in these reactions, often providing higher and more reproducible yields compared to their boronic acid counterparts, especially with challenging substrates.[1][15]

This compound can be effectively coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[7][15]

Typical Suzuki-Miyaura Protocol:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4-10 mol%).[8][16]

-

Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equivalents) and a suitable solvent system (e.g., THF/H₂O or toluene/H₂O).[8][17]

-

Seal the vessel, purge with an inert gas (e.g., argon or nitrogen), and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the reaction is complete.[15]

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by standard methods such as column chromatography.[8]

Caption: Suzuki-Miyaura cross-coupling workflow.

A Versatile Building Block in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[2] The ability to readily introduce the pyrimidine-5-yl group via this compound makes it an invaluable tool for the synthesis of novel compounds for biological screening.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, antiviral agents, and anticancer agents.[3][4][15] The use of this compound allows for the efficient construction of libraries of substituted pyrimidines, accelerating the drug discovery process.[4]

Conclusion: A Superior Reagent for Modern Synthesis

This compound stands out as a highly stable, versatile, and efficient reagent for the introduction of the pyrimidine-5-yl moiety. Its superior handling characteristics and robust performance in Suzuki-Miyaura cross-coupling reactions make it a preferred alternative to the corresponding boronic acid. For researchers and professionals in drug development and materials science, embracing the use of this compound can lead to more reliable, reproducible, and efficient synthetic routes, ultimately accelerating innovation and discovery.

References

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).

-

This compound, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

- Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%. (2009). Cole-Parmer.

- Mistry, N., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.

- Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(11), 4251-4253.

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

-

Pyrimidine-5-trifluoroborate, potassium salt. (n.d.). Boron Molecular. Retrieved from [Link]

- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286.

- Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.

- Potassium Fluoroborate KBF4 - Safety D

- Synfacts Archive. (2021). Synfacts, 17(05), 0471-0584.

-

The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.

-

What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? (n.d.). Hwat. Retrieved from [Link]

- Das, B. C., & Das, S. (2013). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 5(6), 653-676.

- da Silva, F. F., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- da Silva, F. F., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 637-656.

- Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 637-656.

-

Synthesis of alkyltrifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Electronic Supplementary Material (ESI) for Chemical Communications. (2013). The Royal Society of Chemistry.

- Wipf, P. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.

- Darses, S., & Genet, J.-P. (2008). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemical Reviews, 108(1), 288-325.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. washingtonmills.com [washingtonmills.com]

- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium trifluoro(pyrimidin-5-yl)borate (CAS 1242733-91-0) for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Potassium trifluoro(pyrimidin-5-yl)borate in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of designing novel therapeutics and functional materials. Among these, the pyrimidine scaffold is of paramount importance, frequently appearing in FDA-approved drugs. Potassium trifluoro(pyrimidin-5-yl)borate (CAS 1242733-91-0) has emerged as a key building block for accessing this privileged structure. This technical guide provides an in-depth analysis of its properties, applications, and proven methodologies for its use, tailored for researchers and professionals in drug development.

Organotrifluoroborates, in general, offer significant advantages over their boronic acid counterparts. They are typically crystalline, bench-stable solids that are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts in cross-coupling reactions.[1] This stability and ease of handling make Potassium trifluoro(pyrimidin-5-yl)borate a reliable and efficient reagent for the synthesis of 5-arylpyrimidines, which are prominent motifs in a variety of biologically active compounds.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of Potassium trifluoro(pyrimidin-5-yl)borate

| Property | Value | Source |

| CAS Number | 1242733-91-0 | [2] |

| Molecular Formula | C₄H₃BF₃KN₂ | [2] |

| Molecular Weight | 185.98 g/mol | [2] |

| IUPAC Name | potassium;trifluoro(pyrimidin-5-yl)boranuide | [3] |

| SMILES | F(F)C1=CN=CN=C1.[K+] | [3][2] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | Generic |

Safety and Handling:

As with all laboratory reagents, appropriate safety precautions must be observed when handling Potassium trifluoro(pyrimidin-5-yl)borate.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Potassium trifluoro(pyrimidin-5-yl)borate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of 5-aryl or 5-heteroaryl pyrimidines.

Mechanism of Action

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the organotrifluoroborate, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. The use of a potassium trifluoroborate salt is advantageous due to its stability and the ease with which the B-C bond is activated for transmetalation under the reaction conditions.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Arylpyrimidines

The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of Potassium trifluoro(pyrimidin-5-yl)borate with an aryl halide. This protocol is based on established methodologies for similar heteroaryltrifluoroborates and serves as a robust starting point for optimization.[1][4][5][6][7]

Materials:

-

Potassium trifluoro(pyrimidin-5-yl)borate (1.05 equivalents)

-

Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

RuPhos (4-10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., a mixture of cyclopentyl methyl ether (CPME) and water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Potassium trifluoro(pyrimidin-5-yl)borate, the aryl halide, palladium(II) acetate, RuPhos, and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Step-by-step workflow for the synthesis of 5-arylpyrimidines.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

The 5-arylpyrimidine motif, readily synthesized using Potassium trifluoro(pyrimidin-5-yl)borate, is a key pharmacophore in a multitude of kinase inhibitors and other anticancer agents. These compounds often target critical signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

For instance, numerous 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating potent antitumor activities.[8] These inhibitors can block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by a 5-arylpyrimidine derivative.

Suppliers

Potassium trifluoro(pyrimidin-5-yl)borate (CAS 1242733-91-0) is commercially available from a variety of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is advisable to request a certificate of analysis to confirm purity and identity.

Table 3: Representative Suppliers

| Supplier | Website |

| AChemBlock | |

| Ambeed | [2] |

| BLD Pharm | [9] |

| Fluorochem | |

| Matrix Scientific | |

| Parchem | |

| Synblock | |

| Jingming Chemical | [Link][10] |

| Shanghai Yuanchuang Biotechnology | [Link][11] |

Conclusion

Potassium trifluoro(pyrimidin-5-yl)borate is a robust and versatile reagent that facilitates the efficient synthesis of 5-arylpyrimidines, a critical scaffold in modern drug discovery. Its bench-top stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists. The methodologies and applications outlined in this guide provide a solid foundation for the successful implementation of this key building block in the synthesis of novel and impactful molecules.

References

-

Molbase. (n.d.). potassium;trifluoro(pyrimidin-5-yl)boranuide1242733-91-0,Purity96%_MATRIX. Retrieved from [Link]

- Diao, T., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. Journal of Organic Chemistry, 78(13), 6648–6656.

-

Jingming Chemical. (n.d.). Potassium trifluoro(pyrimidin-5-yl)borate. Retrieved from [Link]

-

Shanghai Yuanchuang Biotechnology Co., Ltd. (n.d.). (嘧啶-5-基)三氟硼酸钾. Retrieved from [Link]

- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2465–2468.

- Molander, G. A., & Ito, T. (2001).

- Diao, T., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides. PubMed, 78(13), 6648-56.

-

ACS Figshare. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N‑methylheteroaryl)borates with Aryl and Heteroaryl Halides. Retrieved from [Link]

- Reed, M., et al. (2021). Design strategy for the synthesis and functionalization of pyrimidin‐6‐yl boronates.

- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2456-2470.

- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24393-24411.

- Shaik, A. B., et al. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.

- de Oliveira, C. S., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 28(3), 1117.

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1242733-91-0 | Potassium trifluoro(pyrimidin-5-yl)borate | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. Potassium trifluoro(pyrimidin-5-yl)borate 95% | CAS: 1242733-91-0 | AChemBlock [achemblock.com]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura cross-coupling of potassium trifluoro(N-methylheteroaryl)borates with aryl and heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - SuzukiâMiyaura Cross-Coupling of Potassium Trifluoro(Nâmethylheteroaryl)borates with Aryl and Heteroaryl Halides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1242733-91-0|Potassium trifluoro(pyrimidin-5-yl)borate|BLD Pharm [bldpharm.com]

- 10. Potassium trifluoro(pyrimidin-5-yl)borate-景明化工股份有限公司 [echochemical.com]

- 11. (嘧啶-5-基)三氟硼酸钾 - CAS:1242733-91-0 - 上海圆创生物科技有限公司 [shycbio.com]

The Advent of Pyrimidine Trifluoroborates: A New Frontier in Medicinal Chemistry

An In-depth Technical Guide on the Discovery and First General Synthesis of Pyrimidine Trifluoroborates for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pyrimidine Scaffold and the Quest for Stable Boron Functionality

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] Consequently, the development of versatile methods for the functionalization of the pyrimidine scaffold is of paramount importance in drug discovery.

Boronic acids and their derivatives have emerged as powerful tools in organic synthesis, most notably for their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the application of boronic acids to pyrimidine systems has been fraught with challenges. Pyrimidine boronic acids are notoriously unstable and prone to protodeboronation, particularly when the boron moiety is adjacent to the ring's nitrogen atoms.[1][4] This inherent instability has significantly hampered their widespread use and made their synthesis and handling problematic.[1][5] The search for a more robust and reliable boron-containing pyrimidine synthon has therefore been a significant objective in synthetic chemistry.

This technical guide provides a comprehensive overview of the discovery and the first general synthesis of pyrimidine trifluoroborates, a class of compounds that has overcome the limitations of their boronic acid counterparts. We will delve into the historical context, the scientific rationale behind the synthetic strategies, and provide detailed experimental protocols for their preparation.

The Challenge of Borylated Pyrimidines: A History of Instability

Prior to 2021, the synthesis and isolation of pyrimidine boronic acid derivatives were "remarkably under-represented" in the scientific literature.[1] Attempts to directly introduce a boron moiety onto the pyrimidine ring, for instance, via catalytic borylation at the C6 position, have been largely unsuccessful.[1] The electron-withdrawing nature of the pyrimidine ring, coupled with the propensity of the nitrogen atoms to interfere with catalytic cycles, presented significant synthetic hurdles.[4][6]

The instability of pyrimidine boronic acids is a major drawback. They are susceptible to degradation, which complicates their purification, storage, and use in subsequent reactions.[1] This instability is a key driver for the development of more stable alternatives. Potassium organotrifluoroborate salts have long been recognized for their enhanced stability compared to boronic acids.[1] They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] This stability makes them highly attractive reagents in drug discovery and development, where reliability and reproducibility are paramount.

A Breakthrough Synthesis: The Advent of Pyrimidine Trifluoroborates

In 2021, a seminal paper by Harrity and coworkers described the first general and efficient synthesis of C4-borylated pyrimidine trifluoroborates.[1] This breakthrough methodology provided a practical route to a previously elusive class of compounds, opening up new avenues for the synthesis of novel pyrimidine-based molecules.

The key to this innovative approach lies in the use of ynone trifluoroborates as versatile building blocks. These precursors undergo a condensation reaction with amidines or guanidines to construct the pyrimidine ring with the trifluoroborate group pre-installed at the C4 position.[1]

The Synthesis of Ynone Trifluoroborate Precursors

The successful synthesis of pyrimidine trifluoroborates is contingent on the availability of the corresponding ynone trifluoroborate precursors. A general and robust method for the preparation of these key intermediates has been developed, typically involving a two-step process from readily available starting materials.

Experimental Protocol: General Synthesis of Ynone Trifluoroborates

-

Step 1: Borylation of Terminal Alkynes. To a solution of the terminal alkyne (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq.) dropwise. The reaction mixture is stirred at this temperature for 30 minutes, followed by the addition of triisopropyl borate (1.2 eq.). The solution is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Step 2: Formation of the Trifluoroborate Salt. The reaction mixture from Step 1 is cooled to 0 °C, and a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq.) is added. The mixture is stirred vigorously for 1 hour at room temperature. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford the potassium alkynyltrifluoroborate.

-

Step 3: Acylation to form the Ynone Trifluoroborate. The potassium alkynyltrifluoroborate (1.0 eq.) is suspended in anhydrous dichloromethane. The corresponding acyl chloride (1.2 eq.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Starting Alkyne | Acyl Chloride | Ynone Trifluoroborate Product | Yield (%) |

| Phenylacetylene | Benzoyl chloride | Potassium (3-oxo-1,3-diphenylprop-1-yn-1-yl)trifluoroborate | 85 |

| 1-Hexyne | Acetyl chloride | Potassium (3-oxooct-1-yn-1-yl)trifluoroborate | 78 |

| Ethynyltrimethylsilane | Propionyl chloride | Potassium (1-oxo-3-(trimethylsilyl)pent-2-yn-2-yl)trifluoroborate | 82 |

Table 1: Representative yields for the synthesis of ynone trifluoroborates.

Sources

A Theoretical and Practical Guide to the Reactivity of Potassium Pyrimidine-5-Trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyrimidine Trifluoroborates in Modern Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Traditional cross-coupling methodologies often rely on pyrimidinyl halides; however, the use of organoboron reagents via the Suzuki-Miyaura reaction offers a powerful alternative for C-C bond formation.

While boronic acids are widely used, they suffer from inherent instability, particularly when dealing with electron-deficient heteroaromatic systems like pyrimidine.[3] Issues such as protodeboronation and the formation of inactive trimeric boroxines can lead to diminished yields and the need for a significant excess of the boron reagent. Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these challenges. Their tetracoordinate nature renders the C-B bond more stable and less susceptible to premature cleavage, effectively "protecting" the boronic acid functionality until it is activated under the cross-coupling conditions.[1] This guide provides an in-depth examination of the theoretical underpinnings and practical application of potassium pyrimidine-5-trifluoroborate, a versatile and promising building block in organic synthesis.

I. Theoretical Framework: Understanding the Reactivity of this compound

A deep understanding of the electronic properties and reaction energetics is crucial for optimizing the use of this compound. While direct computational studies on the 5-substituted isomer are not extensively published, we can extrapolate from existing theoretical work on related heteroaryl trifluoroborates and the well-established mechanism of the Suzuki-Miyaura reaction to build a robust theoretical model.

A. The Enhanced Stability of the Trifluoroborate Salt

The superior stability of this compound compared to its corresponding boronic acid is a key advantage. The formation of the tetracoordinate boron species from the boronic acid and potassium hydrogen fluoride (KHF₂) results in a stable, crystalline solid that is resistant to decomposition on storage.

Diagram 1: Formation and Stability of this compound

Caption: Equilibrium between pyrimidine-5-boronic acid and its more stable trifluoroborate salt.

B. The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reactivity of this compound is realized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: This is often the rate-determining step. The organotrifluoroborate must be activated, which is believed to involve hydrolysis to the boronic acid, followed by reaction with a base to form a more nucleophilic boronate species. This species then transfers the pyrimidinyl group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

C. Computational Insights into the Transmetalation Step

Density Functional Theory (DFT) studies on Suzuki-Miyaura reactions with electron-deficient partners provide critical insights.[4] The pyrimidine ring, with its two nitrogen atoms, is electron-deficient. This has two main consequences for the transmetalation step:

-

Slower Transmetalation: The electron-withdrawing nature of the pyrimidine ring reduces the nucleophilicity of the carbon atom attached to the boron. This can lead to a higher activation barrier for the transfer of the pyrimidinyl group to the palladium center, potentially slowing down the reaction.[3]

-

Increased Propensity for Protodeboronation: The electron deficiency also makes the C-B bond more susceptible to cleavage by protons (protodeboronation), a side reaction that consumes the starting material. The use of the trifluoroborate salt mitigates this issue by providing enhanced stability.

DFT calculations can model the transition state of the transmetalation step, revealing the influence of ligands on the palladium, the role of the base, and the effect of the electronic properties of the coupling partners on the reaction barrier. While specific data for the 5-isomer is pending in the literature, studies on other pyrimidine derivatives show that careful selection of a sufficiently strong base and an appropriate solvent system is crucial to favor the desired transmetalation over protodeboronation.[4]

Diagram 2: The Suzuki-Miyaura Catalytic Cycle for Pyrimidine-5-Trifluoroborate

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

II. Experimental Protocols and Considerations

The theoretical principles discussed above directly inform the practical execution of reactions involving this compound.

A. Synthesis of this compound

The synthesis of pyrimidinyl trifluoroborates is generally straightforward. While the direct borylation of pyrimidine at the 5-position can be challenging, a common route involves the use of a pre-functionalized pyrimidine, such as 5-bromopyrimidine.

Step-by-Step Methodology:

-

Metal-Halogen Exchange: 5-Bromopyrimidine is treated with a strong organometallic base, such as n-butyllithium, at low temperature (e.g., -78 °C) to generate the 5-lithiopyrimidine species in situ.

-

Borylation: The organolithium intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, to form a boronate ester.

-

Hydrolysis and Trifluoroborate Formation: The reaction mixture is warmed to room temperature and then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). The trifluoroborate salt typically precipitates from the solution and can be isolated by filtration.

Self-Validating System: The success of the synthesis can be monitored by ¹¹B NMR spectroscopy, which will show a characteristic shift for the tetracoordinate boron atom in the trifluoroborate salt.

B. Suzuki-Miyaura Cross-Coupling Protocol

The following is a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials and Reagents:

| Reagent | Stoichiometry | Purpose |

| Aryl Halide (Ar-X) | 1.0 equiv | Electrophilic coupling partner |

| This compound | 1.1-1.5 equiv | Nucleophilic coupling partner |